N'-[(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
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Overview
Description
N’-[(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety. This particular compound features a pyrazole ring substituted with a fluorophenyl group and a benzohydrazide moiety substituted with trifluoroethoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide typically involves the following steps:
Formation of the Pyrazole Intermediate: The initial step involves the synthesis of the 3-(4-fluorophenyl)-1H-pyrazole intermediate. This can be achieved through the cyclization of appropriate hydrazine derivatives with 4-fluorophenyl-substituted ketones under acidic or basic conditions.
Condensation Reaction: The pyrazole intermediate is then subjected to a condensation reaction with 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide. This step typically requires a dehydrating agent such as acetic anhydride or phosphorus oxychloride to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the hydrazone linkage to form hydrazine derivatives.
Substitution: The fluorophenyl and trifluoroethoxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms or trifluoroethoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N’-[(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable for studying metal-ligand interactions and catalysis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Hydrazones are known for their antimicrobial, antiviral, and anticancer activities. The presence of the fluorophenyl and trifluoroethoxy groups may enhance the compound’s bioactivity and pharmacokinetic properties.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of N’-[(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
- N’-[(1E)-[3-(4-bromophenyl)-1H-pyrazol-4-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
Uniqueness
Compared to similar compounds, N’-[(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoroethoxy groups also contribute to its distinct physicochemical properties, such as increased lipophilicity and stability.
This detailed overview provides a comprehensive understanding of N’-[(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F7N4O3/c22-14-3-1-12(2-4-14)18-13(8-29-31-18)9-30-32-19(33)16-7-15(34-10-20(23,24)25)5-6-17(16)35-11-21(26,27)28/h1-9H,10-11H2,(H,29,31)(H,32,33)/b30-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDKMVRTDLXVQC-OOEWDAAOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=NNC(=O)C3=C(C=CC(=C3)OCC(F)(F)F)OCC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C=NN2)/C=N/NC(=O)C3=C(C=CC(=C3)OCC(F)(F)F)OCC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F7N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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